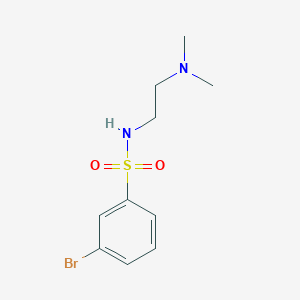
3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a bromine atom at the third position of the benzene ring and a dimethylaminoethyl group attached to the nitrogen atom of the sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide typically involves the following steps:
Sulfonamidation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the inhibition of specific enzymes, such as carbonic anhydrase, which is relevant in cancer research.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s function. The dimethylaminoethyl group can enhance the compound’s binding affinity and selectivity for specific targets.
類似化合物との比較
Similar Compounds
3-bromo-N,N-dimethylbenzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
N-(2-(dimethylamino)ethyl)benzenesulfonamide: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
3-bromo-N-(2-(methylamino)ethyl)benzenesulfonamide: Contains a methylamino group instead of a dimethylamino group, which can alter its pharmacokinetic and pharmacodynamic properties.
Uniqueness
3-bromo-N-(2-(dimethylamino)ethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the dimethylaminoethyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H15BrN2O2S |
|---|---|
分子量 |
307.21 g/mol |
IUPAC名 |
3-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C10H15BrN2O2S/c1-13(2)7-6-12-16(14,15)10-5-3-4-9(11)8-10/h3-5,8,12H,6-7H2,1-2H3 |
InChIキー |
NDKVBOZRQGBEIT-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNS(=O)(=O)C1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Difluoromethoxy)phenyl]-5-(1-methylindol-5-yl)oxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797687.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(5-fluoro-2,3-dihydroindol-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797692.png)
![N-(3,4-difluorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B10797701.png)
![3-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797707.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(1,3-dihydroisoindol-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797711.png)
![3-[4-(difluoromethoxy)phenyl]-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10797717.png)
![N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine](/img/structure/B10797724.png)
![4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)ethyl]morpholine](/img/structure/B10797727.png)
![N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797734.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[[3-(3,4-difluorophenyl)oxetan-3-yl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797738.png)
![N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B10797742.png)
![N-(6-bromothieno[3,2-d]pyrimidin-4-yl)acetamide](/img/structure/B10797757.png)
![N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B10797760.png)
![1-Cyclopropyl-3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-6-yl]oxy]-4-(3,4-difluorophenyl)azetidin-2-one](/img/structure/B10797772.png)
